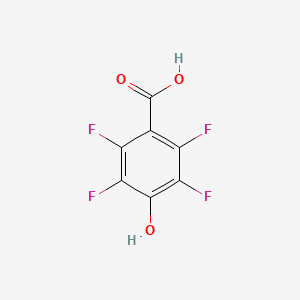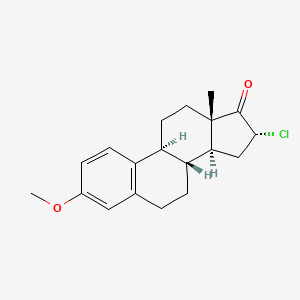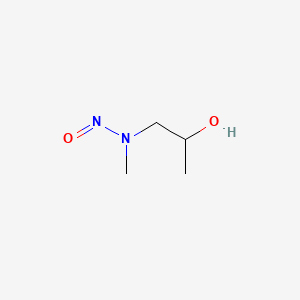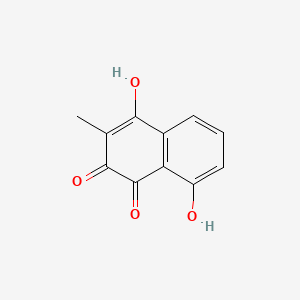
Droserone
描述
Droserone, also known as 2,5-dihydroxy-3-methyl-1,4-naphthoquinone, is a naturally occurring naphthoquinone derivative. It is primarily found in the pitcher fluid of the carnivorous plant Nepenthes khasiana. This compound is known for its antifungal properties and plays a crucial role in the plant’s defense mechanism against microbial pathogens .
准备方法
Synthetic Routes and Reaction Conditions: Droserone can be synthesized from plumbagin, another naturally occurring naphthoquinone. The synthetic route involves the bromination of plumbagin at the C-3 position, followed by a nucleophilic substitution with a hydroxy group to obtain this compound .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis from plumbagin suggests that it can be produced through chemical modification of naturally sourced plumbagin. This method involves standard organic synthesis techniques, including bromination and nucleophilic substitution .
化学反应分析
Types of Reactions: Droserone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and biological properties .
科学研究应用
Droserone has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other naphthoquinone derivatives.
Biology: this compound’s antifungal properties make it a valuable compound for studying plant defense mechanisms.
Medicine: Research has shown that this compound has potential antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: this compound and its derivatives are used in the development of natural dyes and pigments .
作用机制
Droserone exerts its effects through several mechanisms:
Antifungal Activity: It disrupts the cell membrane integrity of fungal pathogens, leading to cell death.
Antimicrobial Activity: this compound generates reactive oxygen species (ROS) that cause oxidative stress in microbial cells.
Anticancer Activity: It inhibits topoisomerase I and II, enzymes crucial for DNA replication, thereby preventing cancer cell proliferation
相似化合物的比较
Plumbagin: Another naphthoquinone with similar antifungal and anticancer properties.
Juglone: A naphthoquinone found in walnut trees with antimicrobial and allelopathic properties.
Lawsone: Found in henna, used as a natural dye with antimicrobial properties
Uniqueness: Droserone is unique due to its specific occurrence in the pitcher fluid of Nepenthes khasiana and its role in the plant’s defense mechanism. Its combination of antifungal, antimicrobial, and anticancer properties makes it a versatile compound for various scientific research applications .
属性
IUPAC Name |
4,8-dihydroxy-3-methylnaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-5-9(13)6-3-2-4-7(12)8(6)11(15)10(5)14/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILMMLMKSQWMTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=CC=C2)O)C(=O)C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90331931 | |
| Record name | Droserone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478-40-0 | |
| Record name | Droserone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


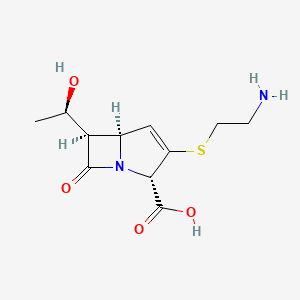
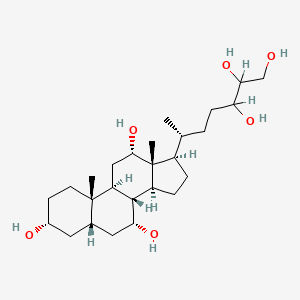
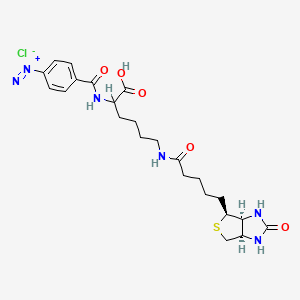
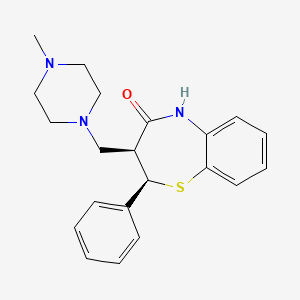
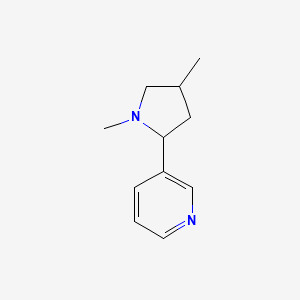

![(1Bs,4s,7ar,7br,8r,9r)-9a-(acetyloxy)-3-[(acetyloxy)methyl]-4,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1h-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 12-({[5-(dimethylamino)naphthalen-1-yl]sulfonyl}amino)dodecanoate](/img/structure/B1221402.png)
![3-[7-(2-Ethoxy-3-hexadecoxypropoxy)heptyl]-1,3-thiazol-3-ium](/img/structure/B1221403.png)
![2,4,6-Trimethyl-7-oxa-2,4-diazabicyclo[4.1.0]heptane-3,5-dione](/img/structure/B1221404.png)
![Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-](/img/structure/B1221408.png)
